molecular formula C5H3I2N B3156790 3,4-Diiodopyridine CAS No. 83674-72-0

3,4-Diiodopyridine

Cat. No. B3156790
CAS RN: 83674-72-0
M. Wt: 330.89 g/mol
InChI Key: HACJGGOKBQQCQH-UHFFFAOYSA-N
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Description

3,4-Diiodopyridine is a chemical compound with the molecular formula C5H3I2N . It has a molecular weight of 330.89 .


Molecular Structure Analysis

The molecular structure of 3,4-Diiodopyridine has been optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

3,4-Diiodopyridine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at temperatures below -20°C .

Scientific Research Applications

Palladium-Catalysed Aminocarbonylation

3,4-Diiodopyridine, particularly its chloro variant, is utilized in palladium-catalysed aminocarbonylation. This process involves reacting diiodopyridine with carbon monoxide and various amines, leading to the formation of products with carboxamide and ketocarboxamide functionalities. The reaction conditions are modified to yield products of synthetic interest (Takács et al., 2017).

Biodegradation Studies

In environmental biodegradation research, 3,4-Diiodopyridine derivatives play a role. For instance, an investigation into the biodegradation of 4-aminopyridine (a derivative of diiodopyridine) revealed the formation of 3,4-dihydroxypyridine as an intermediate in the degradation process, indicating the environmental relevance of such compounds (Takenaka et al., 2013).

Synthesis of Novel Compounds

The synthesis of novel compounds utilizing 3,4-Diiodopyridine is significant in chemistry. For example, a study described the synthesis of 2,3,4-triheteroarylpyridine scaffolds using 2-chloro-3,4-diiodopyridine. These scaffolds are important for various chemical applications, including the development of pharmaceuticals and other biologically active compounds (Daykin et al., 2010).

Neurological Research

In the neurological field, derivatives of diiodopyridine, such as 4-aminopyridine, have been explored for their potential in improving neuromuscular function in conditions like multiple sclerosis, myasthenia gravis, and spinal cord injury. This research focuses on how these compounds interact with neural circuits and their potential therapeutic applications (Jensen et al., 2014).

Safety And Hazards

3,4-Diiodopyridine is classified under the GHS07 hazard pictogram . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Relevant Papers

One relevant paper is “Palladium-catalysed aminocarbonylation of diiodopyridines” which discusses the aminocarbonylation of 2,5- and 2,3-diiodopyridine, as well as 2-chloro-3,4-diiodopyridine with carbon monoxide and various primary and secondary amines .

properties

IUPAC Name

3,4-diiodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2N/c6-4-1-2-8-3-5(4)7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACJGGOKBQQCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diiodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
LM Daykin, JS Siddle, AL Ankers, AS Batsanov… - Tetrahedron, 2010 - Elsevier
A one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine is described via a Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism in 26–28% yields. By …
Number of citations: 32 www.sciencedirect.com
A Takács, GM Varga, J Kardos, L Kollár - Tetrahedron, 2017 - Elsevier
The aminocarbonylation of 2,5- and 2,3-diiodopyridine, as well as 2-chloro-3,4-diiodopyridine with carbon monoxide and various primary and secondary amines was carried out using …
Number of citations: 16 www.sciencedirect.com
P Rocca, C Cochennec, F Marsais… - The Journal of …, 1993 - ACS Publications
Results (I) Metalation of 2-Halo-3-iodopyridines (Chloro and Fluoro). 2-Fluoro-and 2-chloro-3-iodopyridines (1 and 2) were readily prepared from the corresponding 2-halopyridines by …
Number of citations: 172 pubs.acs.org
G Bentabed-Ababsa, S Cheikh Sid Ely… - The Journal of …, 2010 - ACS Publications
All pyridine nitriles and esters were metalated at the position next to the directing group using (TMP) 3 CdLi in tetrahydrofuran at room temperature. The 2-, 3-, and 4-cyanopyridines …
Number of citations: 60 pubs.acs.org
J SIDDLE - 2010 - etheses.dur.ac.uk
Described herein are copper-catalysed NC heteroarylations of benzimidazole, 1-methylbenzimidazolone, imidazole and pyrrole. The products of these reactions then undergo palladium…
Number of citations: 4 etheses.dur.ac.uk
M Schlosser, T Rausis - European Journal of Organic Chemistry, 2004 - Wiley Online Library
Contrary to a literature claim, 2,6‐difluoropyridine‐3‐carboxaldehyde can be readily prepared by consecutive treatment of 2,6‐difluoropyridine with lithium diisopropylamide and N,N‐…
M Schnürch - Halogenated Heterocycles: Synthesis, Application and …, 2012 - Springer
The decoration of heterocycles with functional groups and substituents is of great importance for many fields of chemistry. In this context, selective functionalizations of certain positions …
Number of citations: 27 link.springer.com
K Snégaroff, TT Nguyen, N Marquise… - … A European Journal, 2011 - Wiley Online Library
A series of chloro‐ and bromopyridines have been deprotometalated by using a range of 2,2,6,6‐tetramethylpiperidino‐based mixed lithium–metal combinations. Whereas lithium–zinc …
F Mongin, M Uchiyama - Current Organic Chemistry, 2011 - ingentaconnect.com
TMP-cadmiate: A Base for Efficient and Chemoselective Deprotonative Metallation Reactions of Aromatic Compounds Page 1 2340 Current Organic Chemistry, 2011, 15, 2340-2361 …
Number of citations: 45 www.ingentaconnect.com
D Zhao, J You, C Hu - Chemistry–A European Journal, 2011 - Wiley Online Library
The biheteroaryl structural motif is prevalent in polymers, advanced materials, liquid crystals, ligands, molecules of medicinal interest, and natural products. Many types of synthetic …

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